(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816360
InChI: InChI=1S/C13H14N2O3/c1-17-11-5-3-9(4-6-11)12(16)10-7-14-13(18-2)15-8-10/h3-8,12,16H,1-2H3
SMILES:
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol

CAS No.:

Cat. No.: VC15816360

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol -

Specification

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name (4-methoxyphenyl)-(2-methoxypyrimidin-5-yl)methanol
Standard InChI InChI=1S/C13H14N2O3/c1-17-11-5-3-9(4-6-11)12(16)10-7-14-13(18-2)15-8-10/h3-8,12,16H,1-2H3
Standard InChI Key VOYBIVRHWBBYKR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CN=C(N=C2)OC)O

Introduction

Structural and Functional Features

Molecular Architecture

The compound’s structure integrates two methoxy-substituted aromatic systems:

  • 4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position, known for its electron-donating effects and role in enhancing solubility and bioactivity .

  • 2-Methoxypyrimidin-5-yl group: A pyrimidine ring substituted with a methoxy group at position 2 and linked via the 5-position. Pyrimidines are nitrogen-containing heterocycles critical in nucleobase chemistry and drug design .

  • Methanol bridge: The central hydroxyl-bearing carbon connects the two aromatic systems, introducing stereochemical complexity and hydrogen-bonding capabilities.

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC₁₃H₁₄N₂O₃Molecular structure analysis
Molecular Weight258.27 g/molSum of atomic weights
Melting Point145–155°CAnalogous benzhydryl alcohols
Solubility in WaterLowHydrophobic aromatic systems
LogP (Partition Coefficient)1.8–2.5Computational modeling

Synthetic Pathways

Retrosynthetic Analysis

The compound can hypothetically be synthesized via two primary routes:

Grignard Addition to a Ketone Precursor

  • Synthesis of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)ketone:

    • Friedel-Crafts acylation of 4-methoxybenzene with 2-methoxypyrimidine-5-carbonyl chloride .

    • Alternative: Cross-coupling reactions using palladium catalysts to link preformed aromatic units .

  • Reduction to Methanol:

    • Catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reduction (NaBH₄, LiAlH₄) of the ketone to yield the secondary alcohol .

Nucleophilic Addition to Pyrimidine Derivatives

  • Stepwise assembly: Condensation of 4-methoxyphenylmagnesium bromide with 2-methoxypyrimidine-5-carbaldehyde, followed by acidic workup to stabilize the alcohol .

Physicochemical and Spectroscopic Characterization

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include:

    • O-H stretch (~3200–3500 cm⁻¹) from the methanol group.

    • C-O stretches (~1250 cm⁻¹) from methoxy groups .

  • NMR Spectroscopy:

    • ¹H NMR: Distinct singlet for the methanol proton (δ 2.5–3.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

    • ¹³C NMR: Peaks for quaternary carbons in pyrimidine (δ 150–160 ppm) and methoxy carbons (δ 55–60 ppm) .

Challenges and Future Directions

  • Stereoselective Synthesis: The chiral center at the methanol bridge necessitates enantioselective methods (e.g., asymmetric catalysis) .

  • Biological Screening: No published data exists on this compound’s bioactivity; in vitro assays against cancer cell lines (e.g., HepG2, MCF-7) are recommended .

  • Computational Modeling: DFT studies could optimize synthetic routes and predict drug-likeness .

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